cis-Decahydro-1,7-naphthyridine dihydrochloride
CAS No.: 1404365-05-4
Cat. No.: VC2719776
Molecular Formula: C8H18Cl2N2
Molecular Weight: 213.15 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1404365-05-4 |
|---|---|
| Molecular Formula | C8H18Cl2N2 |
| Molecular Weight | 213.15 g/mol |
| IUPAC Name | (4aS,8aS)-1,2,3,4,4a,5,6,7,8,8a-decahydro-1,7-naphthyridine;dihydrochloride |
| Standard InChI | InChI=1S/C8H16N2.2ClH/c1-2-7-3-5-9-6-8(7)10-4-1;;/h7-10H,1-6H2;2*1H/t7-,8+;;/m0../s1 |
| Standard InChI Key | VPSNCSYUPOFJAI-OXOJUWDDSA-N |
| Isomeric SMILES | C1C[C@H]2CCNC[C@H]2NC1.Cl.Cl |
| SMILES | C1CC2CCNCC2NC1.Cl.Cl |
| Canonical SMILES | C1CC2CCNCC2NC1.Cl.Cl |
Introduction
Chemical Properties and Structure
cis-Decahydro-1,7-naphthyridine dihydrochloride is a nitrogen-containing heterocyclic compound with two hydrogen chloride molecules attached to the nitrogen atoms. The compound has the following key properties:
| Property | Value |
|---|---|
| CAS Number | 1404365-05-4 |
| Molecular Formula | C₈H₁₈Cl₂N₂ |
| Molecular Weight | 213.15 g/mol |
| IUPAC Name | (4aS,8aS)-1,2,3,4,4a,5,6,7,8,8a-decahydro-1,7-naphthyridine dihydrochloride |
| Physical Appearance | Solid salt form |
| Parent Compound | cis-Decahydro-1,7-naphthyridine (CAS: 93955-52-3) |
| Parent Molecular Formula | C₈H₁₆N₂ |
| Parent Molecular Weight | 140.23 g/mol |
The compound features a bicyclic structure with two nitrogen atoms at the 1,7 positions of the naphthyridine scaffold. The "cis" designation refers to the specific stereochemical configuration of the hydrogen atoms at the ring junction, which significantly influences the compound's three-dimensional structure and biological activity.
The parent compound (without the hydrochloride) has the SMILES notation of C1CC2CCNCC2NC1, demonstrating its bicyclic arrangement with two nitrogen atoms integrated into the ring system.
Synthesis Methods
Laboratory Synthesis
The synthesis of cis-Decahydro-1,7-naphthyridine dihydrochloride typically follows a multi-step process:
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Preparation of the 1,7-naphthyridine core structure through appropriate cyclization reactions
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Stereoselective hydrogenation of the aromatic rings to produce the decahydro derivative
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Formation of the dihydrochloride salt through reaction with hydrogen chloride
The key hydrogenation step is typically performed using palladium on carbon (Pd/C) as a catalyst under a hydrogen atmosphere. The reaction conditions, including temperature and pressure, are carefully controlled to achieve the desired cis stereochemistry at the ring junction.
Alternative synthetic routes may involve:
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Dieckmann cyclization of appropriate precursors
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Formation of specific C-C bonds to construct the naphthyridine skeleton
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Regioselective thermal cyclization of specifically functionalized intermediates
Industrial Production Methods
In industrial settings, the production of cis-Decahydro-1,7-naphthyridine dihydrochloride employs similar synthetic strategies but with optimized conditions for larger-scale production:
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High-pressure hydrogenation reactors are utilized to facilitate the reduction of the aromatic rings
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More efficient catalyst systems may be employed to improve yields and stereoselectivity
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Continuous flow processes might be implemented for more efficient production
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Specialized purification techniques ensure high product quality and purity
The industrial synthesis must carefully control the reaction parameters to ensure the correct stereochemistry, as this significantly impacts the compound's biological activities and applications.
Chemical Reactions
cis-Decahydro-1,7-naphthyridine dihydrochloride demonstrates diverse chemical reactivity that makes it valuable in various synthetic applications. The compound can undergo several types of reactions:
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Oxidation reactions: The saturated rings can be selectively oxidized under appropriate conditions
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Reduction reactions: Further reduction of specific moieties can be achieved with suitable reducing agents
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Substitution reactions: The nitrogen atoms can participate in nucleophilic substitution reactions
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Salt formation: The compound can form various salts through acid-base reactions
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Complexation: The nitrogen atoms can coordinate with metals to form complex compounds
These reactions can be leveraged to generate derivatives with modified properties and potentially enhanced biological activities for pharmaceutical applications.
Research Applications
cis-Decahydro-1,7-naphthyridine dihydrochloride serves as an important research tool in multiple scientific domains:
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It functions as a versatile building block in medicinal chemistry for developing new therapeutic agents
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The compound serves as a model system for studying heterocyclic chemistry principles
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Its unique structural features make it valuable for investigating structure-activity relationships
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The compound is used as a starting material for preparing more complex molecular scaffolds
| Application Area | Role of cis-Decahydro-1,7-naphthyridine dihydrochloride |
|---|---|
| Medicinal Chemistry | Building block for drug candidate synthesis |
| Organic Synthesis | Template for developing novel heterocyclic compounds |
| Pharmacological Studies | Model compound for receptor binding studies |
| Materials Science | Precursor for specialized materials development |
Comparison with Related Compounds
cis-Decahydro-1,7-naphthyridine dihydrochloride exhibits distinctive properties compared to other naphthyridine derivatives due to its specific structure:
| Compound | Molecular Formula | Key Distinctions |
|---|---|---|
| cis-Decahydro-1,7-naphthyridine dihydrochloride | C₈H₁₈Cl₂N₂ | Fully reduced rings with cis configuration, dihydrochloride salt |
| cis-Decahydro-1,7-naphthyridine | C₈H₁₆N₂ | Fully reduced rings with cis configuration, free base form |
| 1,7-Naphthyridine | C₈H₆N₂ | Fully aromatic structure with two nitrogen atoms |
| 1,8-Naphthyridine | C₈H₆N₂ | Different nitrogen positioning, known antimicrobial properties |
The saturated nature of cis-Decahydro-1,7-naphthyridine dihydrochloride provides greater conformational flexibility compared to its aromatic counterparts, potentially influencing its biological activity profile and applications in medicinal chemistry .
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